chemical structure and properties of N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide
chemical structure and properties of N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide
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Refining Assay and Synthetic Workflow
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Integrating HTS and Synthesis
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Structural and Pharmacological Profiling of N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide: A Pharmacophore Analysis and Screening Guide
Executive Summary
As drug discovery pivots toward highly functionalized, multi-target scaffolds, acylaminobenzothiazoles have emerged as privileged structures. N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide (CAS 383896-69-3) represents a highly optimized chemotype within this class. This whitepaper provides an in-depth technical deconstruction of its chemical architecture, physicochemical properties, rational synthesis, and its utility in High-Throughput Screening (HTS) campaigns—specifically focusing on its established roles in metabolic regulation (Glucokinase activation) and infectious disease (anti-trypanosomal activity).
Chemical Architecture & Physicochemical Profiling
The molecular architecture of N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide is modular, consisting of three distinct pharmacophoric regions:
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The 2-Aminobenzothiazole Core: A rigid, electron-deficient bicyclic system that acts as a potent hydrogen bond acceptor and
stacking participant. -
The Butyramide Linker: A flexible four-carbon chain that provides necessary conformational freedom, allowing the molecule to adapt to deep allosteric binding pockets.
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The o-Tolyloxy Tail: A lipophilic, sterically hindered aromatic ether that drives hydrophobic interactions and improves cell membrane permeability.
To predict its behavior in biological assays, we must analyze its physicochemical properties. The compound adheres strictly to Lipinski’s Rule of Five, making it an excellent candidate for oral drug development.
Table 1: Physicochemical Properties and ADME Implications
| Property | Value | Causality / Implication for Drug Design |
| CAS Number | 383896-69-3 | Unique registry identifier for HTS library tracking [1]. |
| Molecular Formula | - | |
| Molecular Weight | 326.41 g/mol | |
| Calculated LogP | ~3.8 | Highly lipophilic, favoring membrane permeation without excessive non-specific protein binding. |
| Topological Polar Surface Area | 79.1 Ų | |
| H-Bond Donors | 1 (Amide NH) | Minimizes the desolvation penalty required during target binding. |
| H-Bond Acceptors | 4 (N, O, S) | Provides multiple vector points for kinase/enzyme allosteric site anchoring. |
| Rotatable Bonds | 6 | Balances conformational flexibility with entropic restriction upon target binding. |
Rational Synthesis & Self-Validating Protocol
The synthesis of N-benzothiazol-2-yl amides presents a specific chemical challenge: the exocyclic amine of 2-aminobenzothiazole exhibits significantly reduced nucleophilicity. This occurs because the nitrogen lone pair is heavily delocalized into the electron-deficient thiazole ring. Standard carbodiimide coupling agents (e.g., EDC, DCC) often yield poor conversions.
To overcome this, the following protocol utilizes HATU , a highly efficient uronium-based coupling reagent. HATU rapidly converts the carboxylic acid into an active HOAt ester, which is sufficiently electrophilic to acylate the weakly nucleophilic 2-aminobenzothiazole.
Step-by-Step Methodology
Phase 1: Etherification (Preparation of 4-o-tolyloxybutyric acid)
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Reagent Assembly: Dissolve o-cresol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous
(2.0 eq) and stir for 15 minutes at 25°C to generate the phenoxide anion. -
Alkylation: Dropwise add ethyl 4-bromobutyrate (1.1 eq). Heat the reaction to 80°C for 4 hours.
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Self-Validation Check 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The complete disappearance of the o-cresol spot validates successful alkylation.
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Saponification: Cool to room temperature, add 2M NaOH (aq) and ethanol (1:1 v/v). Stir for 2 hours. Acidify with 1M HCl to pH 2 to precipitate 4-o-tolyloxybutyric acid. Filter and dry under vacuum.
Phase 2: Amide Coupling
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Activation: Dissolve 4-o-tolyloxybutyric acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes to form the active ester.
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Coupling: Add 2-aminobenzothiazole (1.0 eq). Stir at room temperature for 12 hours under a nitrogen atmosphere.
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Self-Validation Check 2 (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile. The reaction is validated as complete only when the product mass (
) is dominant and unreacted amine is . If unreacted amine persists, spike with 0.2 eq HATU. -
Purification: Wash the organic layer sequentially with saturated
, 1M HCl, and brine. Dry over , concentrate, and purify via flash chromatography.
Fig 1. Self-validating synthetic workflow for N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide.
Pharmacological Relevance & Screening Workflows
Acylaminobenzothiazoles are highly sought after in phenotypic and target-based screening. This specific scaffold has demonstrated profound utility in two distinct therapeutic areas:
A. Metabolic Regulation: Glucokinase Activation (GKA)
Glucokinase (GK) acts as the primary glucose sensor in pancreatic
B. Infectious Disease: Anti-Trypanosomal Activity Recent multiparametric lead optimization studies have identified N-(benzothiazol-2-yl)butyramide derivatives as potent inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease [3]. The lipophilic tail (o-tolyloxy) enhances penetration into the host cell where the amastigote form of the parasite resides, while the benzothiazole core disrupts critical parasitic metabolic pathways.
Self-Validating High-Throughput Screening (HTS) Protocol
To evaluate the efficacy of N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide as a Glucokinase Activator, the following continuous kinetic assay is utilized.
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Assay Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.4), 50 mM KCl, 2.5 mM ATP, 2.5 mM
, 1 mM NAD+, and 2 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH). -
Compound Plating: Dispense the compound into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to achieve a 10-point concentration gradient (1 nM to 10 µM) in a final DMSO concentration of 1%. Causality: Acoustic dispensing prevents compound loss due to plastic adherence, ensuring accurate dose-response curves.
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Enzyme Incubation: Add recombinant human Glucokinase (50 nM final). Incubate for 15 minutes at room temperature to allow the compound to reach binding equilibrium at the allosteric site.
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Reaction Initiation: Add D-Glucose at its baseline
concentration (approx. 5 mM). -
Kinetic Readout: Measure NADH fluorescence (Excitation 340 nm / Emission 460 nm) continuously for 20 minutes.
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Self-Validation Check: Calculate the Z'-factor using DMSO wells as the negative control and a known GKA reference compound as the positive control. The plate data is only accepted if
, ensuring robust assay window and minimal variability.
Fig 2. High-Throughput Screening (HTS) workflow for Glucokinase allosteric modulators.
Conclusion
N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide is a highly versatile, Lipinski-compliant small molecule. Its synthesis requires careful consideration of the electronic properties of the benzothiazole ring, necessitating highly reactive coupling agents like HATU. Once synthesized and validated, its structural features make it an ideal candidate for screening against allosteric enzyme targets (like Glucokinase) and complex phenotypic assays (like T. cruzi inhibition).
References
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ChemSrc Database. "N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide (CAS 383896-69-3) Chemical Properties." ChemSrc.[Link]
- Google Patents. "WO2008104994A2 - 2,2,2-tri-substituted acetamide derivatives as glucokinase activators, their process and pharmaceutical application.
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Journal of Medicinal Chemistry. "Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series." ACS Publications.[Link]
